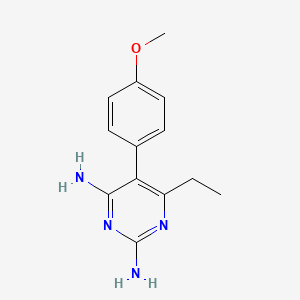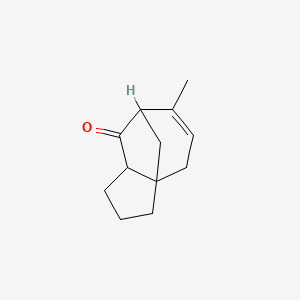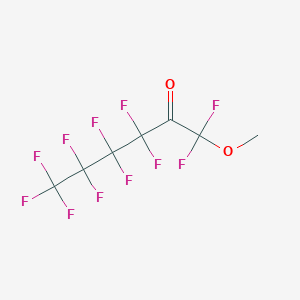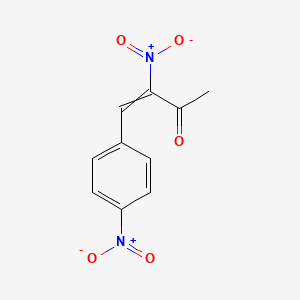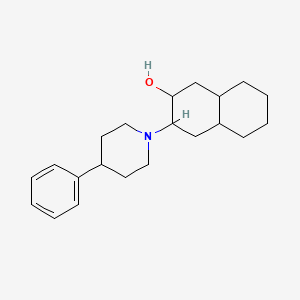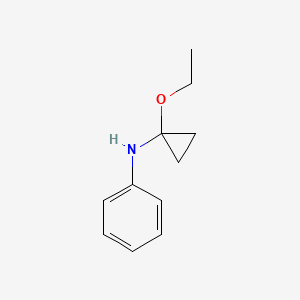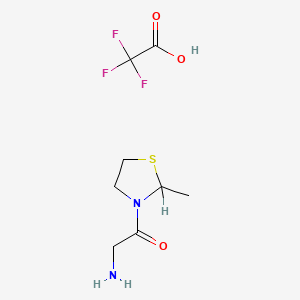
3-Glycyl-2-methylthiazolidine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Glycyl-2-methylthiazolidine trifluoroacetate is a compound that belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate typically involves the reaction of 2-methylthiazolidine with glycine in the presence of trifluoroacetic acid. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as dicarbethoxydihydrocollidine (DDC) or trifluoromethanesulfonic acid (TfOH) supported on silica can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Glycyl-2-methylthiazolidine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the trifluoroacetate group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Aplicaciones Científicas De Investigación
3-Glycyl-2-methylthiazolidine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Glycyl-2-methylthiazolidine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazolidine: A precursor in the synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, used in the treatment of type 2 diabetes.
Thiazolidin-4-ones: Compounds with a thiazolidine ring and a carbonyl group at the fourth position, known for their diverse biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
107321-75-5 |
|---|---|
Fórmula molecular |
C8H13F3N2O3S |
Peso molecular |
274.26 g/mol |
Nombre IUPAC |
2-amino-1-(2-methyl-1,3-thiazolidin-3-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2OS.C2HF3O2/c1-5-8(2-3-10-5)6(9)4-7;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
Clave InChI |
KINHKSMRRBECHO-UHFFFAOYSA-N |
SMILES canónico |
CC1N(CCS1)C(=O)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
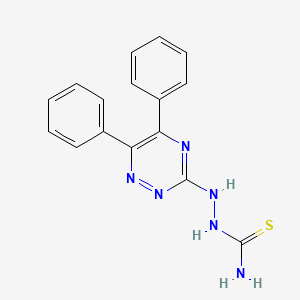

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
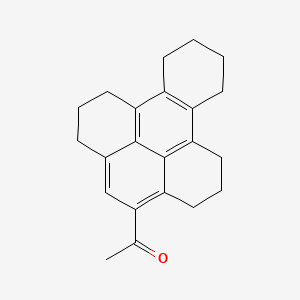
![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

